Verdyl acetate
Description
Verdyl acetate (B1210297), chemically known as tricyclodecenyl acetate, is a synthetic compound valued for its stability and specific olfactory characteristics. Industrially, it is produced through the acid-catalyzed esterification of dicyclopentadiene (B1670491) with acetic acid or acetic anhydride (B1165640). The compound's tricyclic framework is a key feature that contributes to its chemical behavior and applications. zhishangchem.com
Below is a table summarizing the key chemical properties and identifiers for Verdyl acetate.
| Property | Value |
| IUPAC Name | 8-tricyclo[5.2.1.02,6]dec-3-enyl acetate |
| Synonyms | Tricyclodecenyl acetate, Jasmacyclen, Greenyl acetate |
| CAS Number | 5413-60-5 |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Insoluble in water; soluble in alcohol |
The academic significance of this compound is primarily linked to the fields of organic synthesis and fragrance chemistry. Current research endeavors are focused on several key areas, aiming to enhance its production, efficacy, and application range.
Another significant area of academic inquiry involves the structural modification of this compound to create novel derivatives. Researchers in fragrance chemistry study the relationship between molecular structure and olfactory properties. By altering the acetate functional group or the core tricyclic structure, scientists aim to develop new compounds with unique or enhanced scent profiles. This line of research contributes to the broader understanding of structure-activity relationships in aromatic molecules and expands the palette of ingredients available to perfumers.
The compound's prevalence in consumer products has also necessitated formal safety assessments by bodies such as the Research Institute for Fragrance Materials (RIFM), which in turn relies on and stimulates toxicological research. europa.euresearchgate.net
Beyond its primary application in fragrances, this compound serves as a versatile compound in both chemical and biological research settings.
In the realm of chemical sciences, this compound is recognized as a valuable intermediate in organic synthesis. Its ester functional group and tricyclic structure allow it to participate in a variety of chemical reactions. Documented transformations include:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using common oxidizing agents.
Reduction: The ester group can be reduced to an alcohol using agents like lithium aluminum hydride.
Nucleophilic Substitution: The acetate group can be replaced with other functional groups, enabling the synthesis of a range of derivatives.
Furthermore, its unique structure has been noted for its potential use as a pharmaceutical intermediate for synthesizing certain biologically active compounds. zhishangchem.com Its chemical properties may aid in the preparation of drugs with specific pharmacological effects, highlighting its foundational role in medicinal chemistry research and development. zhishangchem.com
In the biological sciences, research has indicated that this compound possesses antimicrobial properties. Studies have reported moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. biosynth.com The proposed mechanism of action involves the disruption of bacterial cell membranes, which leads to cell lysis and death. This discovery opens potential avenues for its investigation as an antimicrobial agent. Additionally, a patent has noted the stability of tricyclodecenyl acetate in compositions designed to have antibacterial effects against bacteria that cause periodontal disease. scispace.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-tricyclo[5.2.1.02,6]dec-3-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2-3,8-12H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVQNSFGUOIKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CC1C3C2C=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029270 | |
| Record name | Jasmacyclen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4029270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid | |
| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5413-60-5 | |
| Record name | 4,7-Methano-3a,4,5,6,7,7a-hexahydroinden-6-yl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5413-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jasmacyclen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005413605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verdyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6598 | |
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| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Jasmacyclen | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3a,4,5,6,7,7a-hexahydro-4,7-methanoinden-6-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | VERDYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5232EN3X2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for Verdyl Acetate
Industrial Synthesis Routes
The predominant method employed for the industrial-scale synthesis of Verdyl acetate (B1210297) is the acid-catalyzed esterification of precursors derived from dicyclopentadiene (B1670491). atamanchemicals.com
Acid-Catalyzed Esterification of Dicyclopentadiene Precursors
Industrial manufacturing typically entails the reaction between acetic acid or acetic anhydride (B1165640) and dicyclopentadiene in the presence of an acid catalyst. atamanchemicals.comatamanchemicals.com Dicyclopentadiene (DCPD) serves as a readily available starting material for this process. fishersci.fiuni.lu
The synthesis of Verdyl acetate from dicyclopentadiene and acetic acid or acetic anhydride proceeds through an acid-catalyzed addition and subsequent esterification mechanism. Dicyclopentadiene, a compound featuring a tricyclic structure, reacts with either acetic acid or acetic anhydride. atamanchemicals.comatamanchemicals.com The acid catalyst initiates the reaction by protonating the dicyclopentadiene molecule, rendering it susceptible to nucleophilic attack by acetic acid or acetic anhydride. This step is followed by the elimination of a molecule of water (when using acetic acid) or acetic acid (when using acetic anhydride), which facilitates the formation of the ester linkage and yields this compound. atamanchemicals.com Fundamentally, the reaction involves the addition of the carboxylic acid moiety across one of the two carbon-carbon double bonds present within the dicyclopentadiene structure. google.com
Acid catalysts play a critical role in the industrial synthesis of this compound by accelerating the esterification reaction. atamanchemicals.comatamanchemicals.com Historically, strong acids such as sulfuric acid have been utilized as catalysts. google.com However, more contemporary industrial practices favor the use of binary acid catalyst systems, an example being a combination of perchloric acid and phosphoric acid. atamanchemicals.comgoogle.com This binary catalyst system has demonstrated improved reaction efficiency, a reduction in undesirable side reactions such as dehydration, and the attainment of higher product yields compared to traditional single-acid catalysts. google.com Mechanistic investigations, including kinetic studies, suggest that the enhanced proton availability provided by the binary acid system accelerates the acetylation reaction while simultaneously inhibiting the dimerization of dicyclopentadiene, a potential side reaction. atamanchemicals.com
Optimizing the various parameters of the reaction is crucial for achieving high yields and ensuring the purity of the this compound produced on an industrial scale. atamankimya.comresearchgate.netfrontiersin.org Key factors that are carefully controlled include the stoichiometric ratio of the reactants, the concentration of the catalyst, the reaction temperature, and the duration of the reaction. google.comresearchgate.net For example, a patented synthesis protocol details the controlled, dropwise addition of dicyclopentadiene to a reaction mixture containing acetic acid, the perchloric-phosphoric acid catalyst, and acetic anhydride. google.com During this addition, the temperature is maintained within a specific range of 50–80°C to mitigate the formation of undesirable oligomers. google.com Following the reaction, a series of purification steps are implemented, including washing the crude product with alkaline solutions and brine to effectively remove residual acidic components and catalysts. google.com This is typically followed by vacuum distillation, a process that allows for the isolation of this compound with a high level of purity, often exceeding 98%. google.com
The table below provides an illustrative example of a typical industrial synthesis protocol for this compound based on documented methods:
| Step | Description |
| Catalyst Preparation | A mixture comprising specific quantities of acetic acid and a high chloride-phosphoric acid binary catalyst is prepared. google.com |
| Acetic Anhydride Addition | Acetic anhydride is introduced into the reaction vessel, and the temperature is carefully raised to approximately 58°C. google.com |
| Dicyclopentadiene Addition | Dicyclopentadiene is added gradually in a dropwise manner over a period of several hours, with the reaction temperature maintained between 50–80°C. google.com |
| Post-Reaction Processing | The crude reaction product undergoes washing steps using aqueous solutions of sodium hydroxide (B78521), sodium sulfate, and saturated brine to neutralize acids and remove impurities. google.com |
| Purification | Vacuum fractionation is conducted at a temperature range of 104–106°C under a reduced pressure of 133.3 Pa to isolate this compound with a purity typically exceeding 98%. google.com |
Advanced Synthetic Strategies and Patent Analysis
Advanced synthetic strategies for this compound production focus on optimizing reaction conditions, improving yields, and developing more environmentally friendly processes. A detailed synthetic method for this compound is described in patent CN103193639A. atamankimya.comgoogle.com This patent outlines a method using a perchloric acid-phosphoric acid binary complex acid catalyst for the synthesis of this compound from acetic acid, acetic anhydride, and dicyclopentadiene. google.com
The patented process involves adding acetic acid and the binary catalyst to a flask, followed by the addition of acetic anhydride and then dicyclopentadiene while maintaining a specific temperature range (50-80°C). google.com After the reaction is complete, the product is washed with solutions of NaOH, Na₂SO₄, and saturated brine, followed by vacuum fractionation to obtain this compound with high purity (typically >98%) and good yields (85-95%). atamanchemicals.comgoogle.com This patented method highlights the use of specific catalyst systems and controlled reaction parameters to achieve efficient and high-yield synthesis, addressing some of the limitations of previous methods that were considered less suitable for industrial scale due to low synthetic yield. atamanchemicals.comatamankimya.comgoogle.com
The development of novel catalytic systems, as discussed in section 2.2.2, is a key aspect of advanced synthetic strategies, aiming to improve reaction efficiency and selectivity. atamanchemicals.com Furthermore, research into utilizing renewable feedstocks, as mentioned in section 2.2.3, represents a significant advanced strategy towards more sustainable production methods. atamanchemicals.comatamanchemicals.comosti.gov
While the provided information primarily details the acid-catalyzed esterification route and mentions a rhodium-catalyzed alternative, ongoing research in organic synthesis continues to explore new methodologies, potentially including novel catalysts, reaction conditions, and starting materials, to further optimize the synthesis of this compound and other valuable fragrance compounds. nih.govacs.org Patent analysis in this field reveals a focus on improving catalyst systems and reaction protocols to enhance yield, purity, and efficiency in industrial-scale production. google.com
Data Table: Industrial Synthesis of this compound (Patented Method)
| Component | Quantity (g) | Role |
| Acetic acid | 200-400 | Reactant/Solvent |
| Perchloric-phosphoric acid | 3-5 | Binary Complex Acid Catalyst |
| Acetic anhydride | 10-100 | Acetylating Agent |
| Dicyclopentadiene | 300-500 | Reactant |
| NaOH solution (15%-30%) | - | Neutralization Wash |
| Na₂SO₄ solution (5%-10%) | - | Wash |
| Saturated brine | - | Wash |
Reaction Temperature: 50-80°C during dicyclopentadiene addition. google.com Post-reaction: Washing and vacuum fractionation (104-106°C/133.3 Pa fraction). google.com Typical Yield: 85-95%. google.com Purity: >98%. atamanchemicals.com
Chemical Reactivity and Transformation of Verdyl Acetate
Fundamental Reaction Pathways
Verdyl acetate (B1210297) participates in key reaction types including oxidation, reduction, and nucleophilic substitution. atamanchemicals.com
Oxidative Transformations and Resultant Compounds
Oxidation of Verdyl acetate can lead to the formation of corresponding carboxylic acids. atamanchemicals.com Common oxidizing agents employed in such transformations include potassium permanganate (B83412) and chromium trioxide. atamanchemicals.com The specific products formed depend on the reaction conditions and the oxidizing agent used, potentially targeting the alkene or leading to cleavage of the ester linkage under vigorous conditions.
Reductive Processes and Derivatives
Reduction reactions can convert the ester functional group in this compound to alcohols. atamanchemicals.com Reducing agents such as lithium aluminum hydride are typically used for this conversion. atamanchemicals.com Reduction of the alkene moiety is also possible, leading to saturated derivatives. Dihydro this compound, for instance, is a related compound. johndwalsh.com
Nucleophilic Substitution Reactions and Functional Group Interconversion
Nucleophilic substitution reactions can involve the replacement of the acetate group with other functional groups. atamanchemicals.com Reagents such as sodium hydroxide (B78521) and hydrochloric acid can be employed in these reactions, leading to hydrolysis of the ester and potential substitution products. atamanchemicals.com The reactivity towards nucleophilic substitution at the carbon bearing the acetate group is influenced by the structure of the tricyclic system.
Stereochemical Aspects of this compound Reactions
The tricyclic structure of this compound contains multiple stereocenters and a double bond, which can lead to stereoisomers. ncats.io Reactions involving the double bond, such as hydrogenation or epoxidation, can introduce new stereocenters and result in diastereomeric or enantiomeric products depending on the stereochemistry of the starting material and the reaction conditions. Nucleophilic substitution reactions at a chiral carbon bearing the acetate group, if applicable, would proceed with a specific stereochemical outcome (inversion or retention) depending on the reaction mechanism (e.g., SN1 or SN2). rsc.orgmasterorganicchemistry.com The stereochemistry of the this compound molecule itself is described as mixed. ncats.io
Development of Novel this compound Derivatives
There is ongoing interest in modifying the chemical structure of this compound to enhance its properties, particularly its olfactory characteristics, or to create new derivatives with novel scent profiles. atamanchemicals.com
Synthesis of Analogs with Altered Reactivity Profiles
The synthesis of this compound analogs with modified reactivity profiles typically involves altering the core tricyclo[5.2.1.02,6]decane structure or the acetate functional group. Such modifications can lead to compounds with different chemical behaviors, potentially impacting their stability, reaction pathways, and interactions with other substances.
One approach to synthesizing analogs involves modifying the acetate group. For instance, replacing the acetate with other ester functionalities or entirely different functional groups can significantly alter the compound's polarity and reactivity towards nucleophiles or electrophiles. While specific detailed research findings on this compound acetate modifications were not extensively found in the immediate search results, general principles of ester chemistry apply. Esters can be hydrolyzed to carboxylic acids and alcohols, transesterified with other alcohols, or reduced to alcohols. These reactions, when applied to this compound, would yield analogs with different functional groups and thus altered reactivity.
Research in related areas of organic synthesis provides insights into strategies that could be applied to this compound. For example, studies on the synthesis of other cyclic or polycyclic compounds and their derivatives highlight the use of various catalysts and reaction conditions to achieve specific structural modifications. Techniques like nucleophilic substitution, addition reactions to double bonds, and functional group interconversions are fundamental to synthesizing analogs with desired reactivity profiles. beilstein-journals.orgmdpi.combeilstein-journals.orgacs.org
The synthesis of analogs with altered reactivity profiles is a crucial aspect of exploring the potential applications of the this compound scaffold beyond its traditional use as a fragrance ingredient. By systematically modifying the structure and studying the resulting chemical behavior, researchers can develop derivatives with tailored properties for various chemical processes or material science applications.
Biological Activities and Mechanistic Investigations of Verdyl Acetate
Antimicrobial Properties of Verdyl Acetate (B1210297)
Research indicates that Verdyl acetate possesses moderate antibacterial activity. atamanchemicals.com Studies have specifically evaluated its efficacy against common bacterial pathogens. atamanchemicals.com
Efficacy against Bacterial Pathogens (e.g., Staphylococcus aureus, Escherichia coli)
This compound has demonstrated moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. atamanchemicals.com Studies have shown a significant reduction in bacterial growth at specific concentrations of the compound. atamanchemicals.com This suggests a potential for its development as a natural antimicrobial agent. atamanchemicals.com
Cellular and Molecular Mechanisms of Antimicrobial Action (e.g., membrane disruption)
The mechanism of action of this compound in antimicrobial studies is believed to involve the disruption of bacterial cell membranes. atamanchemicals.com This disruption can lead to cell lysis and death. atamanchemicals.com While membrane disruption is a proposed mechanism, the exact molecular targets and pathways involved are still under investigation and require further research for a complete understanding. atamanchemicals.com
Therapeutic Potential and Physiological Interactions (excluding dosage/administration)
This compound is being explored for potential therapeutic benefits, particularly in the context of aromatherapy. atamankimya.comatamanchemicals.comatamankimya.comatamanchemicals.comvedaoils.com
Investigation of Relaxation and Stress Reduction Mechanisms
The scent profile of this compound, characterized by fresh, earthy, and slightly floral notes, is believed to promote relaxation and reduce stress when inhaled or used in topical applications. atamankimya.comatamanchemicals.comatamankimya.comatamanchemicals.comvedaoils.com Its use in aromatherapy aims to leverage these purported calming and stress-reducing properties. atamankimya.comatamanchemicals.comatamankimya.comatamanchemicals.comvedaoils.com
Interaction with Biological Targets and Signaling Pathways
The mechanism by which this compound exerts its physiological effects, such as relaxation and stress reduction, involves its interaction with various molecular targets and pathways. atamanchemicals.com However, the precise biological targets and signaling pathways are still under investigation. atamanchemicals.com
Metabolic Pathways and Biotransformation of this compound
Research indicates that this compound undergoes metabolic processes that may influence its biological activity. While specific detailed metabolic pathways and biotransformation routes for this compound are not extensively documented in the provided search results, studies on similar acetate compounds, such as benzyl (B1604629) acetate, offer some insight into general biotransformation processes that might be relevant. For instance, benzyl acetate is absorbed through various routes and undergoes metabolism, with hippuric acid being a major urinary metabolite in rats, along with smaller amounts of benzoyl glucuronide, benzoic acid, and benzylmercapturic acid. inchem.orgnih.gov Biotransformation of other related compounds like bornyl acetate by microorganisms and plant cells has been shown to produce hydroxylated and oxidized products. researchgate.net Further research is needed to specifically elucidate the metabolic pathways and biotransformation of this compound in biological systems.
In Vivo and In Vitro Metabolism Studies
Studies on the metabolism of compounds structurally related to this compound, such as benzyl acetate, indicate that ester hydrolysis is a common metabolic pathway. Benzyl acetate, for instance, is rapidly hydrolyzed to benzyl alcohol and acetate. iarc.frnih.govnih.gov This hydrolysis can occur in various biological matrices, including human saliva and nasal mucus, suggesting that initial metabolic transformations can begin upon exposure. nih.gov While specific in vivo and in vitro metabolism studies solely focused on this compound were not prominently found in the search results, the metabolic fate of similar acetate esters provides a basis for understanding its potential biotransformation. General in vivo and in vitro metabolism studies utilize various biological systems, such as liver homogenates, microsomes, hepatocytes, and in vivo animal models, coupled with analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify metabolites. researchgate.netljmu.ac.ukuni-saarland.deresearchgate.net
Identification of Metabolites and Their Biological Significance
Based on the metabolic pathways of similar acetate esters like benzyl acetate, the primary metabolic step for this compound is likely the hydrolysis of the ester bond. This would yield the corresponding alcohol, tricyclo[5.2.1.02,6]dec-3-en-8-ol (Verdylol), and acetic acid. While the biological significance of Verdylol specifically is not detailed in the search results, alcohols and carboxylic acids resulting from the metabolism of fragrance compounds can have different biological activities compared to the parent compound. iarc.frnih.govnih.gov Secondary metabolites in general, including terpenoids which are structurally related to the tricyclic core of this compound, are known to exhibit a wide range of biological activities such as antimicrobial, anti-inflammatory, and cytotoxic properties. tandfonline.comnih.govnih.govresearchgate.net However, the specific biological significance of this compound metabolites requires dedicated research.
Toxicological Assessments and Safety Profile Research
Toxicological research on this compound includes evaluating its potential systemic effects, genotoxicity, mutagenicity, and adaptive biological responses.
Evaluation of Systemic Effects in Model Organisms
Information directly detailing systemic effects of this compound in specific model organisms was not extensively available in the search results. However, toxicological assessments often involve evaluating potential effects on various organ systems following exposure in animal models. researchgate.netnih.gov Studies on other chemicals indicate that systemic toxicity can manifest in various ways, including effects on the liver, kidneys, and other organs, depending on the compound and exposure levels. nih.gov
Genotoxicity and Mutagenicity Studies (e.g., comet assay, chromosomal damage)
Genotoxicity and mutagenicity studies are crucial for assessing the potential of a chemical to damage genetic material. The comet assay (also known as single-cell gel electrophoresis) is a widely used technique for detecting DNA strand breaks and alkali-labile sites in individual cells, both in vitro and in vivo. jmbfs.orgmattioli1885journals.comresearchgate.netmattioli1885journals.comresearchgate.net Chromosomal aberration tests are also employed to identify structural and numerical changes in chromosomes. jmbfs.org While specific detailed studies on this compound using the comet assay or chromosomal damage assessments were not found, a safety assessment for tricyclodecenyl acetate (a synonym for this compound) indicated no evidence of genotoxicity in in vitro testing. ewg.org Studies on other food additives and chemicals have utilized these assays to evaluate genotoxic potential in various organisms, including Drosophila melanogaster, human lymphocytes, and rodents. jmbfs.orgmattioli1885journals.comresearchgate.netmattioli1885journals.com
Natural Occurrence and Biosynthetic Pathways of Verdyl Acetate
Phytochemical Characterization of Natural Sources
Verdyl acetate (B1210297) has been reported to occur naturally in certain plant species. atamankimya.comatamanchemicals.com
Presence in Coniferous Tree Essential Oils
Verdyl acetate is found in various essential oils, notably in the oils of coniferous trees such as pine, fir, and cedar. atamankimya.comvedaoils.comindiamart.comvedaoils.com
Occurrence in Aromatic Herbs (e.g., rosemary, sage)
The compound is also reported to be present in some aromatic herbs, including rosemary (Rosmarinus officinalis) and sage. atamankimya.comvedaoils.comindiamart.comvedaoils.com Rosemary essential oil is known to contain various volatile compounds, including bornyl acetate, a compound sometimes referred to as this compound. atamanchemicals.comresearchgate.net
Detection in Specific Plant Species (e.g., Solanum lycopersicum)
This compound has been detected in specific plant species, including Solanum lycopersicum (tomato). atamankimya.comnih.govknapsackfamily.comatamanchemicals.com The presence of this compound in Solanum lycopersicum is documented in metabolite databases. knapsackfamily.com
Comparative Analysis of Naturally Occurring vs. Synthetically Derived this compound
While some sources indicate this compound is naturally occurring, particularly in the context of essential oils, other information explicitly states that the this compound used commercially is synthetic and not present in nature. atamankimya.comatamanchemicals.comatamanchemicals.com The synthetic production of this compound typically involves the acid-catalyzed reaction of acetic acid with dicyclopentadiene (B1670491), followed by purification. atamanchemicals.com This process can involve a multi-step reaction scheme. atamanchemicals.com The synthetic form is a clear to straw yellow liquid. atamankimya.comatamanchemicals.comatamanchemicals.com The chemical structure and properties of the synthetic product are well-defined. directpcw.com The distinction between naturally occurring and synthetically derived this compound is significant, particularly in the flavor and fragrance industries, where the source can impact labeling and perceived naturalness of a product. srce.hr
Enzymatic and Biochemical Routes for Biosynthesis of Related Acetate Esters
The biosynthesis of acetate esters in plants and other biological systems often involves enzymatic processes. While specific detailed pathways for the biosynthesis of this compound in plants are not extensively described in the provided search results, the general mechanisms for the formation of acetate esters through enzymatic routes, such as transesterification, are relevant to understanding how such compounds could be produced in nature.
Transesterification Processes in Biological Systems
Transesterification is a key enzymatic process in biological systems for the synthesis of esters. bibliotekanauki.plresearchgate.netaimspress.comaimspress.comresearchgate.net This reaction involves the exchange of the organic group of an ester with the organic group of an alcohol. bibliotekanauki.pl Lipases (triacylglycerol acylhydrolases) are a class of enzymes widely known to catalyze esterification, hydrolysis, and transesterification reactions in biological systems. researchgate.netmedcraveonline.comfrontiersin.org These enzymes are found in microorganisms, plants, and animals. frontiersin.org Enzymatic transesterification offers advantages such as high catalytic efficiency, milder reaction conditions, and easier product separation compared to chemical synthesis. aimspress.commedcraveonline.com Studies on the enzymatic synthesis of other acetate esters, such as citronellyl acetate and geranyl acetate, using lipases from plant seedlings and microorganisms demonstrate the feasibility of such biochemical routes for ester formation in nature. srce.hrbibliotekanauki.plresearchgate.neticm.edu.pl These processes highlight the potential enzymatic mechanisms that could be involved in the natural production of acetate esters like this compound in plants. srce.hrbibliotekanauki.plicm.edu.pl
This compound, also known by its chemical name 8-tricyclo[5.2.1.02,6]dec-3-enyl acetate, is an organic compound with the molecular formula C₁₂H₁₆O₂ nih.govuni.lu. It is primarily recognized for its characteristic woody, green, and slightly floral odor, making it a valuable ingredient in the fragrance and flavor industries atamanchemicals.com.
While some sources indicate that this compound is a naturally occurring compound found in certain essential oils, particularly those from coniferous trees like pine, fir, and cedar, as well as herbs such as rosemary and sage, other sources state that it has not been reported to occur in nature and is primarily synthetic atamanchemicals.comatamankimya.comatamanchemicals.comchemicalbook.com. One source specifically claims that this compound is not present in nature and all products are synthetic google.com. Another source mentions its presence in Solanum lycopersicum (tomato) atamankimya.comwikidata.org. This discrepancy suggests that while related compounds might occur naturally, this compound itself is predominantly produced through chemical synthesis for commercial use.
The biosynthesis of acetate esters in plants and other organisms typically involves the esterification of alcohols with acetyl-CoA, often catalyzed by alcohol acetyltransferases (AATases) researchgate.nettandfonline.com. For example, benzyl (B1604629) acetate is synthesized through the acetylation of benzyl alcohol, a reaction that can be catalyzed by enzymes like acetyl-coenzyme A: geraniol/citronellol acetyl transferase (AAT) nih.gov. Similarly, isoamyl acetate is formed from isoamyl alcohol and acetyl CoA under the action of AATases encoded by ATF genes in yeast researchgate.net. While the specific natural biosynthetic pathway for this compound (if it exists) is not clearly detailed in the search results, the general mechanism for acetate ester formation provides a potential framework. The tricyclo[5.2.1.02,6]dec-3-enyl alcohol moiety would likely be the alcohol precursor that is subsequently acetylated.
Analytical Methodologies for Verdyl Acetate Research
Chromatographic Techniques for Purity and Isomer Characterization
Chromatographic methods are fundamental for separating and analyzing complex mixtures containing Verdyl acetate (B1210297), allowing for the assessment of purity and the characterization of its various isomers.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a widely utilized technique for the analysis of volatile and semi-volatile organic compounds like Verdyl acetate. It is particularly effective for assessing the purity of a sample and separating different components within a mixture. GC analysis involves vaporizing the sample and passing it through a chromatographic column with an inert carrier gas. Components in the mixture separate based on their differential partitioning between the stationary phase in the column and the mobile gas phase. The separated components are then detected as they exit the column, producing a chromatogram with peaks corresponding to each substance.
GC analysis can provide quantitative composition data, and system suitability tests are performed to ensure adequate resolution and accurate quantification of components fao.org.
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of Mass Spectrometry (MS). This hyphenated technique is invaluable for the structural elucidation of this compound and the identification of its isomers and impurities. After separation by GC, the eluting compounds enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then detects the mass-to-charge ratio (m/z) of these ions, producing a mass spectrum that is characteristic of the compound's molecular structure.
GC-MS is a standard approach for identifying volatile organic compounds by matching their mass spectra against spectral databases mdpi.comfmach.it. When a compound's spectrum is not in a database, structural elucidation is necessary, often involving analyzing fragment ions to gain insights into the molecule's structure mdpi.comnih.gov. For organic acetates and similar compounds, GC-MS provides informative fragment ions that can aid in characterization nih.gov. The technique has been applied to the analysis of various organic acetates and volatile organic compounds in different matrices coresta.orgepa.govinnovareacademics.in. GC-MS/MS, a more advanced form, offers enhanced sensitivity and selectivity for quantitative analysis of compounds, including fragrance allergens which can involve isomers coresta.orggcms.cz.
GC-MS analysis parameters can include specific column types, carrier gas flow rates, source temperatures, and mass scan ranges mdpi.comfmach.it. The resulting mass spectra, particularly the fragmentation patterns, provide crucial information for confirming the structure of this compound and identifying related compounds or isomers.
Spectroscopic Characterization Techniques
Spectroscopic methods provide complementary information to chromatography, allowing for the confirmation of chemical structure and the identification of functional groups within the this compound molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the arrangement of atoms within a molecule, providing definitive structural confirmation. Both 1H NMR and 13C NMR are commonly applied in the structural analysis of organic compounds, including acetylated substances. NMR spectroscopy works by detecting the magnetic properties of atomic nuclei when placed in a strong magnetic field and exposed to radiofrequency radiation libretexts.org. The resulting spectrum shows signals at different chemical shifts, which are influenced by the electronic environment of the nuclei, and splitting patterns (due to spin-spin coupling), which indicate the connectivity of atoms libretexts.org.
NMR spectroscopy is used to confirm the structures of synthesized organic compounds, including those with acetate groups rsc.orgresearchgate.net. Analysis of 1H NMR spectra can reveal the presence and environment of protons, such as the characteristic singlet for the methyl protons of an acetate group researchgate.net. 13C NMR provides information about the carbon skeleton, including the carbonyl carbon of the ester group researchgate.net. Two-dimensional NMR techniques like COSY, HSQC, and HMBC provide correlations between nuclei, further aiding in the assignment of signals and confirmation of the molecular structure researchgate.net. NMR studies have been used to investigate the structure of acetylated derivatives of cyclic alcohols and lignins, demonstrating its utility in characterizing acetate-containing compounds acs.orgscispace.com.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths. Functional groups within a molecule vibrate at specific frequencies, and these vibrations absorb infrared light at corresponding wavenumbers, producing a characteristic spectrum iosrjournals.orgwebassign.net.
Challenges in Quantitative Analysis and Trace Detection of this compound
Quantitative analysis and trace detection of this compound, particularly in complex matrices, can present several challenges. These challenges are common to the analysis of many volatile organic compounds and fragrance ingredients.
One significant challenge is achieving sufficient sensitivity and selectivity, especially when this compound is present at low concentrations in complex mixtures such as perfumes, cosmetics, or environmental samples coresta.orggcms.czlcms.cz. The presence of numerous other volatile and semi-volatile compounds in these matrices can lead to co-elution issues in chromatographic separations, where different compounds elute at or near the same retention time, making accurate quantification difficult nih.govepa.gov.
Matrix effects can also impact the accuracy of quantitative analysis, as components in the sample matrix can interfere with the ionization or detection of this compound in techniques like GC-MS nih.gov. This may necessitate extensive sample preparation procedures, such as extraction or derivatization, to isolate and concentrate the analyte and minimize matrix interference nih.govmdpi.com. For instance, methods for acetate analysis in biological samples have involved alkylation prior to GC-MS to improve sensitivity and reduce background levels nih.gov.
Analyzing isomers of this compound quantitatively can also be challenging, requiring chromatographic methods with high resolving power to ensure baseline separation of closely eluting isomers knowde.comnjchm.comgcms.cz. While GC is effective for separating isomers, accurately quantifying each isomer in a mixture requires careful calibration and integration of individual peak areas fao.org.
Environmental Fate and Sustainability Research of Verdyl Acetate
Environmental Persistence and Degradation Studies
The persistence and degradation of a chemical compound in the environment are crucial indicators of its potential long-term impact. Studies on Verdyl acetate (B1210297) examine how it breaks down through abiotic and biotic processes.
Abiotic Degradation Pathways
Abiotic degradation refers to the breakdown of a substance through non-biological processes, such as hydrolysis, photolysis, and oxidation. While specific detailed studies on the abiotic degradation pathways of Verdyl acetate are not extensively documented in the provided search results, general principles of ester hydrolysis and potential oxidation in the environment would apply. Esters like this compound can undergo hydrolysis, particularly in the presence of acids or bases, breaking down into their parent alcohol (tricyclodecenol) and acetic acid procurementresource.com. Photolysis, degradation induced by light, and oxidation by reactive species in the atmosphere or water are other potential abiotic pathways, though specific data for this compound is limited in the search results nih.gov.
Biotic Degradation Mechanisms and Microbial Interactions
Biotic degradation involves the breakdown of substances by living organisms, primarily microorganisms such as bacteria and fungi. The search results indicate that this compound is classified as harmful to aquatic life with long-lasting effects, suggesting it may not be readily biodegradable atamanchemicals.comchemtexusa.comjohndwalsh.com.
While direct studies on the microbial degradation of this compound are not detailed, research on the microbial degradation of similar organic compounds, such as other acetates and hydrocarbons, provides some insight. Microorganisms, particularly hydrocarbonoclastic bacteria, can degrade and utilize hydrocarbon compounds as sources of carbon and energy wikipedia.org. Acetate itself can be rapidly utilized by microorganisms in soil researchgate.net. Microbial interactions, including competition for nutrients and cooperative degradation, play a role in the breakdown of organic compounds in the environment wikipedia.org. The rate of biodegradation can be influenced by factors such as temperature, pH, and the availability of nutrients like nitrogen and phosphorus wikipedia.org.
The classification of this compound as having long-lasting effects on aquatic life implies that its biotic degradation in aquatic environments may be slow or incomplete atamanchemicals.comchemtexusa.comjohndwalsh.com. Further research, potentially following OECD Test Guidelines for biodegradability (e.g., OECD 301/302), would be necessary to fully elucidate its biodegradability and the specific microbial mechanisms involved .
Ecotoxicological Implications in Aquatic Environments
The ecotoxicological implications of this compound in aquatic environments are a significant concern due to its potential to harm aquatic organisms and exert long-term effects.
Impact on Aquatic Organisms
This compound is classified as toxic or harmful to aquatic life with long-lasting effects atamanchemicals.comchemtexusa.comjohndwalsh.comdirectpcw.comprodasynth.com. The H412 classification suggests chronic effects on aquatic organisms at concentrations greater than 1 mg/L . Another classification indicates it is very toxic to aquatic life with long lasting effects (H410) directpcw.comprodasynth.com.
To experimentally validate the aquatic chronic toxicity (H412), researchers should follow OECD Test Guidelines such as OECD 211 (Daphnia magna Reproduction Test) and OECD 221 (Algal Growth Inhibition Test) . These studies would involve exposing aquatic organisms like Daphnia magna or algal species to this compound at various concentrations and monitoring effects over time .
Long-Term Environmental Effects
The classification of this compound as having long-lasting effects on aquatic life highlights its potential for prolonged environmental impact atamanchemicals.comchemtexusa.comjohndwalsh.com. This could be due to its persistence in water, potential to bioaccumulate (though bioaccumulative potential is not established in the provided results chemtexusa.com), or the formation of persistent toxic degradation products.
Avoiding release to the environment is a recommended precautionary measure to mitigate these long-term effects atamanchemicals.comchemtexusa.comjohndwalsh.comdirectpcw.comprodasynth.com. In case of spills, it is important to prevent the product from entering ground water, water, or drains and to inform competent authorities if it reaches ground or surface waters directpcw.comclasohlson.com.
Waste Minimization and Resource Efficiency in Production
Sustainable production practices, including waste minimization and resource efficiency, are becoming increasingly important in the chemical industry. The production of this compound involves a multi-step chemical synthesis atamanchemicals.comprocurementresource.com.
The production process typically involves the reaction of acetic acid with perchloric-phosphoric acid, followed by the addition of acetic anhydride (B1165640) and dicyclopentadiene (B1670491) atamanchemicals.comprocurementresource.com. This process requires careful control of reaction conditions to optimize yield and minimize environmental impact atamanchemicals.com.
Manufacturers are focusing on greener production processes to reduce waste and minimize environmental impact, aligning with the global movement toward sustainable chemical production elchemy.com. Principles of sustainable waste management, such as the 3R's (Reduce, Reuse, Recycle) and circular economy principles, are being applied in the chemical industry to manage industrial waste and minimize environmental impact numberanalytics.comscgpackaging.com. This includes reducing waste generation at the source, managing hazardous and non-hazardous waste, and developing innovations to reuse or recycle raw materials and waste scgpackaging.com. Metrics such as the E-factor (Environmental factor) and Atom Economy are used to evaluate and optimize the sustainability of production processes by quantifying waste generated and the efficiency of reactant incorporation into the product researchgate.net.
While specific data on waste minimization and resource efficiency for this compound production in the provided results is limited to general statements about careful process control and the industry's move towards greener practices, the principles of sustainable chemistry and waste management are applicable atamanchemicals.comelchemy.comnumberanalytics.comscgpackaging.comresearchgate.net.
Integration of Circular Economy Principles in this compound Manufacturing
The manufacturing of this compound, a widely used fragrance compound, is increasingly being examined through the lens of circular economy principles to enhance sustainability and minimize environmental impact. Current industrial synthesis typically involves the acid-catalyzed reaction of acetic acid with dicyclopentadiene, often utilizing reagents such as perchloric-phosphoric acid and acetic anhydride in a multi-step process atamanchemicals.comatamankimya.com. While this route is established, the complexity and potential for low synthetic yield in some schemes highlight areas for process optimization aligned with green chemistry and circular economy objectives atamankimya.comatamanchemicals.comatamankimya.com.
Efforts are underway to develop greener and more sustainable production methods for this compound. These initiatives include exploring the use of bio-based feedstocks as alternatives to petrochemical derivatives and optimizing catalytic processes to improve efficiency and reduce waste generation atamanchemicals.com. The fragrance industry, a major consumer of this compound, is actively investigating how circular economy principles can be applied throughout the production lifecycle, from sourcing raw materials to managing manufacturing byproducts atamanchemicals.com.
Research and industrial practice are focusing on process optimizations that embody circularity. Catalyst recycling is one such area, with reports indicating the potential for reusing catalysts, such as those involved in the synthesis, for multiple cycles (e.e., 5–7 reuse cycles) . Implementing continuous distillation processes can further reduce per-unit costs and potentially improve energy efficiency compared to batch methods .
The broader chemical industry is exploring the valorization of waste streams and C1 gases (like CO₂, CO, and CH₄) to produce valuable intermediates such as acetate nih.gov. While this research is not specific to this compound production, it illustrates a potential future pathway within a circular economy model where precursors or related chemicals could be derived from waste resources, thereby reducing reliance on virgin raw materials.
Integrating circular economy principles into this compound manufacturing requires a holistic approach that considers sustainable sourcing, green synthesis routes, efficient resource utilization, and the minimization and valorization of waste throughout the production chain.
| Cost Component | Contribution (%) |
| Raw Materials (dicyclopentadiene, acetic anhydride) | 62 |
| Utilities (heating, distillation) | 18 |
| Labor and Maintenance | 12 |
| Catalysts and Chemicals | 8 |
Based on a Q1 2025 production cost analysis for a German manufacturing plant .
Further research and development are needed to fully realize the potential of circular economy principles in this compound production, focusing on innovative catalytic systems, the utilization of renewable feedstocks, and the development of efficient recycling and valorization technologies for process waste streams.
Future Research Directions and Emerging Applications of Verdyl Acetate
Exploration of Novel Therapeutic Applications (beyond aromatherapy)
Beyond its current use in aromatherapy for promoting relaxation and reducing stress, Verdyl acetate (B1210297) is being explored for additional therapeutic benefits atamanchemicals.comatamanchemicals.com. Research indicates potential antimicrobial properties, showing moderate antibacterial activity against certain pathogens like Staphylococcus aureus and Escherichia coli atamanchemicals.com. The mechanism of this antimicrobial action is believed to involve the disruption of bacterial cell membranes, leading to cell lysis, although the precise molecular targets and pathways require further investigation atamanchemicals.com.
While still in the early stages, the exploration of Verdyl acetate's interaction with various molecular targets and pathways suggests potential for development into a natural antimicrobial agent atamanchemicals.com. Further studies are necessary to fully understand its efficacy and safety in medical applications atamanchemicals.com.
Development of Advanced and Green Synthesis Technologies
The current industrial synthesis of this compound typically involves the acid-catalyzed esterification of dicyclopentadiene (B1670491) with acetic anhydride (B1165640), a multi-step process that requires careful control and can have environmental considerations atamanchemicals.comatamankimya.com. Recent research has focused on developing greener and more sustainable synthesis methods atamanchemicals.com. Innovations in catalytic processes and the utilization of renewable resources are being explored to minimize the environmental footprint of this compound production atamanchemicals.com.
The traditional synthetic route is considered to have a low synthetic yield and can be dangerous, making it less suitable for large-scale industrial production atamankimya.com. Patents detail synthetic methods involving the reaction of acetic acid with perchloric-phosphoric acid, followed by the addition of acetic anhydride and dicyclopentadiene, with subsequent purification steps atamankimya.comgoogle.com. Optimizing these reaction conditions and exploring alternative catalysts, such as binary perchloric-phosphoric acid catalysts, are areas of ongoing research to improve efficiency, reduce production costs, and enhance the yield of the synthesis reaction atamanchemicals.comgoogle.com.
Structure-Activity Relationship Investigations for Biological and Olfactory Properties
Understanding the relationship between the chemical structure of this compound and its biological and olfactory properties is a key area for future research atamanchemicals.com. There is ongoing interest in modifying the chemical structure of this compound to either enhance its existing olfactory characteristics or create new derivatives with novel scent profiles atamanchemicals.com. This involves studying how variations in the molecular structure influence its interaction with olfactory receptors and its perceived odor quality researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) models are being used to analyze the correlation between the biological response data and chemical structures of volatile organic compounds, including acetates researchgate.net. These models can help predict odor thresholds and understand how molecular structure relates to perceived odor quality researchgate.net. Research suggests that acetates, along with alcohols and ketones, may bind to a common receptor site in the olfactory cilia researchgate.net. Further investigation into the specific structural features of this compound that contribute to its unique woody, green, and floral notes could lead to the design of new fragrance ingredients atamanchemicals.comatamanchemicals.com.
Beyond olfaction, structure-activity relationship studies are also crucial for understanding the potential therapeutic applications of this compound, such as its observed antimicrobial activity atamanchemicals.com. Identifying the structural elements responsible for disrupting bacterial cell membranes could guide the development of more potent derivatives atamanchemicals.com.
Interdisciplinary Research Opportunities and Collaborative Initiatives
The future of this compound research lies significantly in interdisciplinary collaborations uq.edu.auacs.org. Bringing together expertise from organic chemistry, fragrance chemistry, medicinal chemistry, microbiology, and environmental science can accelerate the discovery and development of new applications and sustainable production methods atamanchemicals.comatamanchemicals.comuq.edu.au.
Collaborative initiatives could focus on areas such as:
Investigating the full spectrum of this compound's biological activities through joint projects between chemists and biologists.
Developing and scaling up green synthesis technologies with chemical engineers and environmental scientists.
Exploring novel therapeutic applications through partnerships between chemists and pharmaceutical researchers scielo.br.
Applying advanced analytical techniques and computational modeling in collaboration with physical chemists and computational scientists to better understand its properties and interactions uq.edu.au.
Studying the enzymatic conversion of odorants, including acetates, in biological systems like nasal mucus, involving collaborations between chemists and biologists studying olfactory processes nih.gov.
These collaborations can leverage diverse skill sets and resources, leading to a more comprehensive understanding of this compound and the realization of its full potential beyond its traditional role in fragrances.
Q & A
Q. What are the key physicochemical properties of Verdyl acetate relevant to experimental design?
this compound (CAS 5413-60-5) is a colorless liquid with a log Kow of 2.85, indicating moderate lipophilicity . Key properties for experimental design include its insolubility in water, flash point of 111°C, and lack of established decomposition temperature . Researchers should prioritize stability tests (e.g., thermogravimetric analysis) under controlled conditions due to incomplete decomposition data.
Q. How can researchers resolve discrepancies in reported CAS numbers for this compound (e.g., 5413-60-5 vs. 2500-83-6)?
Cross-referencing authoritative databases (e.g., NIST, PubChem) is critical. The CAS 5413-60-5 is cited in regulatory documents under TSCA , while 2500-83-6 appears in fragrance studies . Methodological steps include verifying synthesis routes, spectral data (IR/NMR), and supplier documentation to confirm compound identity.
Q. What safety protocols are essential for handling this compound in laboratory settings?
Based on SDS guidelines, use fume hoods for ventilation, nitrile gloves, chemical safety goggles, and respiratory protection during prolonged exposure . Avoid contact with strong acids/bases due to uncharacterized reactivity . Spills should be contained using inert absorbents (e.g., silica gel) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can the aquatic chronic toxicity (H412) of this compound be experimentally validated?
Follow OECD Test Guidelines 301/302 for biodegradability and OECD 211/221 for aquatic toxicity assays. The H412 classification suggests chronic effects on aquatic organisms at >1 mg/L . Researchers should conduct long-term ecotoxicity studies using Daphnia magna or algal species, incorporating controls for metabolite analysis.
Q. What methodologies are suitable for quantifying this compound in complex matrices (e.g., environmental or fragrance samples)?
Gas chromatography-mass spectrometry (GC-MS) with non-polar capillary columns (e.g., DB-5) is recommended due to its volatility . For aqueous samples, solid-phase extraction (SPE) with C18 cartridges improves detection limits. Calibration curves should account for matrix effects, validated via spike-recovery tests .
Q. How can conflicting data on this compound’s stability be addressed in formulation studies?
Contradictions in chemical stability necessitate accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC-UV and GC-MS to identify byproducts. For fragrance applications, evaluate oxidative stability using radical initiators (e.g., AIBN) .
Q. What regulatory gaps exist for this compound in international research contexts?
While listed on TSCA in the U.S., data gaps persist in EU REACH and Canadian regulations . Researchers must consult regional hazard databases (e.g., ECHA) and conduct GHS-aligned classification studies. For fragrance applications, compliance with IFRA standards is advised despite its absence from FEMA .
Data Analysis and Contradiction Management
Q. How should researchers interpret the absence of acute toxicity data in risk assessments?
The lack of acute toxicity classification does not imply safety. Apply precautionary principles by deriving provisional LD50 values via quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR). Validate with in vitro assays (e.g., HepG2 cell viability) .
Q. What strategies mitigate ecological risks given its H412 classification and undefined biodegradability?
Conduct simulated environmental fate studies using OECD 308 (water-sediment systems) to assess persistence. Pair with microcosm experiments to evaluate bioaccumulation potential, leveraging its log Kow . Model trophic transfer using BCFBAF models .
Methodological Recommendations
- Synthesis Optimization : For novel derivatives, characterize intermediates via FTIR and LC-HRMS to ensure purity .
- Ecological Sampling : Use passive samplers (e.g., SPMD) in field studies to detect this compound in aquatic systems .
- Data Reporting : Adhere to FAIR principles, detailing instrumentation parameters and raw data repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
